molecular formula C13H8BrN3O2S B14511634 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one CAS No. 62723-92-6

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one

Cat. No.: B14511634
CAS No.: 62723-92-6
M. Wt: 350.19 g/mol
InChI Key: GBRUWOKNZLPOCN-UHFFFAOYSA-N
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Description

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by bromination. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step processes that include diazo-coupling, Knoevenagel condensation, and microwave irradiation . These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Iodine, samarium triflate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interact with bacterial cell walls to exert its anti-tubercular effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one apart from similar compounds is its unique hydrazinylidene and hydroxycyclohexa-dienone moieties, which contribute to its distinct chemical reactivity and biological activity.

Properties

CAS No.

62723-92-6

Molecular Formula

C13H8BrN3O2S

Molecular Weight

350.19 g/mol

IUPAC Name

2-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]benzene-1,3-diol

InChI

InChI=1S/C13H8BrN3O2S/c14-7-4-5-8-11(6-7)20-13(15-8)17-16-12-9(18)2-1-3-10(12)19/h1-6,18-19H

InChI Key

GBRUWOKNZLPOCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N=NC2=NC3=C(S2)C=C(C=C3)Br)O

Origin of Product

United States

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